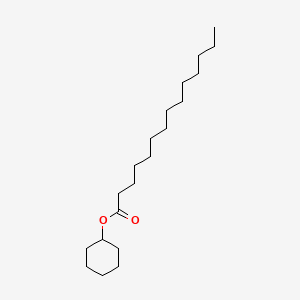![molecular formula C12H10N2O4S B12643156 5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 6642-40-6](/img/structure/B12643156.png)
5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 15687, also known as ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). It is primarily used for its analgesic, antipyretic, and anti-inflammatory properties. Ibuprofen is commonly used to relieve pain, reduce fever, and alleviate inflammation associated with various conditions such as headaches, dental pain, menstrual cramps, muscle aches, arthritis, and post-surgery pain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen involves several chemical steps that convert the starting materials into the final product. One traditional method for synthesizing ibuprofen involves a six-step process that starts with isobutylbenzene. a more modern and environmentally friendly technique has been developed that reduces the synthesis to just three stages .
Industrial Production Methods
In industrial settings, ibuprofen is produced using the green synthesis method, which is more efficient and environmentally friendly. This method involves fewer steps and generates less waste compared to traditional methods .
化学反応の分析
Types of Reactions
Ibuprofen undergoes various chemical reactions, including esterification, salt formation, and halogenation .
Common Reagents and Conditions
Esterification: This reaction involves the carboxylic acid group of ibuprofen and can increase the drug’s solubility and absorption.
Salt Formation: Ibuprofen can form salts with various bases, which can enhance its pharmacokinetic properties.
Major Products Formed
The major products formed from these reactions include various esters and salts of ibuprofen, which are used to improve its pharmacokinetic properties .
科学的研究の応用
Ibuprofen has a wide range of scientific research applications in various fields:
Chemistry: Ibuprofen is used as a model compound in the study of drug synthesis and chemical reactions.
Biology: It is used to study the effects of NSAIDs on biological systems, including their anti-inflammatory and analgesic properties.
Medicine: Ibuprofen is extensively used in clinical research to evaluate its efficacy and safety in treating various conditions such as pain, inflammation, and fever.
作用機序
Ibuprofen exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating pain, reducing inflammation, and lowering fever .
類似化合物との比較
Similar Compounds
Aspirin: Another NSAID with similar analgesic, antipyretic, and anti-inflammatory properties.
Naproxen: An NSAID that is similar to ibuprofen but has a longer duration of action.
Ketoprofen: An NSAID with similar properties but different pharmacokinetic characteristics.
Uniqueness
Ibuprofen is unique in its balance of efficacy, safety, and tolerability. It is often preferred over other NSAIDs due to its relatively low risk of gastrointestinal side effects and its effectiveness in treating a wide range of conditions .
特性
CAS番号 |
6642-40-6 |
|---|---|
分子式 |
C12H10N2O4S |
分子量 |
278.29 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H10N2O4S/c15-10-7(11(16)14-12(19)13-10)3-6-1-2-8-9(4-6)18-5-17-8/h1-2,4,7H,3,5H2,(H2,13,14,15,16,19) |
InChIキー |
CDUVDRZVVZPWRX-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CC3C(=O)NC(=S)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


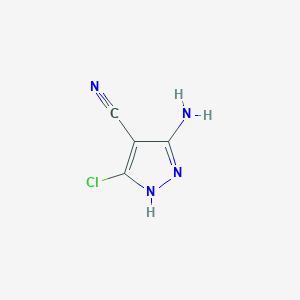
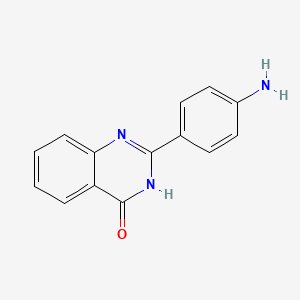

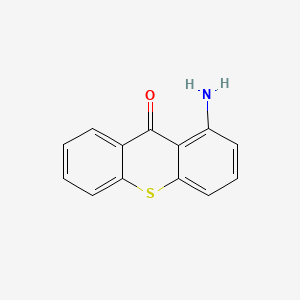

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
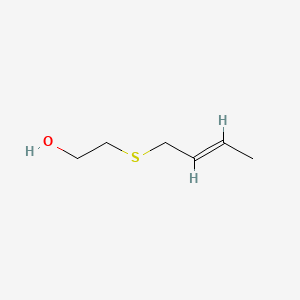
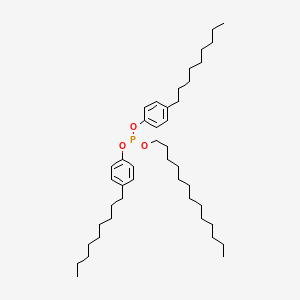
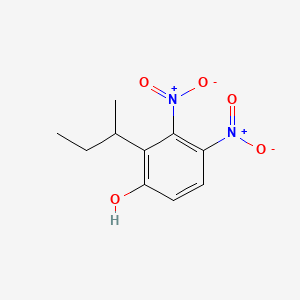
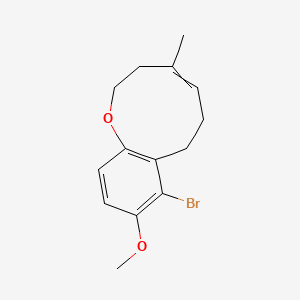
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)

